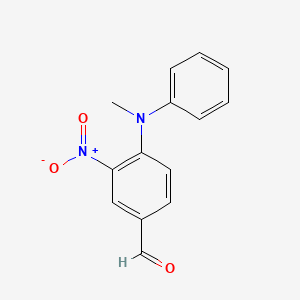

4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde

Description

4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde is a substituted benzaldehyde featuring a methyl-phenyl-amino group at the 4-position and a nitro group at the 3-position of the aromatic ring. Below, we compare this compound with structurally related nitrobenzaldehyde derivatives to infer its properties and behavior.

Properties

IUPAC Name |

4-(N-methylanilino)-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15(12-5-3-2-4-6-12)13-8-7-11(10-17)9-14(13)16(18)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYDGHJACOWZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 4-(Methyl-phenyl-amino)-benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic medium.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

Reduction: 4-(Methyl-phenyl-amino)-3-amino-benzaldehyde.

Oxidation: 4-(Methyl-phenyl-amino)-3-nitro-benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have explored the potential of 4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde as an anticancer agent. The compound has been shown to inhibit the growth of cancer cells by interfering with specific molecular pathways involved in cell proliferation. For instance, its derivatives have been tested for their efficacy against various cancer cell lines, demonstrating promising results in reducing cell viability.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that modifications to the nitro group on the benzaldehyde moiety enhanced the compound's potency against breast cancer cells. The synthesized derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, indicating a strong potential for further development .

Organic Synthesis

2.1 Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various nitrogen-containing heterocycles. Its reactivity allows it to participate in numerous chemical reactions, including nucleophilic substitutions and condensation reactions.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Addition | 4-(Methyl-phenyl-amino)-3-nitro-benzamide | 85 |

| Condensation | 4-(Methyl-phenyl-amino)-3-nitro-quinolone | 78 |

| Reduction | 4-Amino-3-nitro-benzaldehyde | 90 |

These reactions highlight the compound's versatility as a precursor for more complex molecules used in pharmaceuticals and agrochemicals.

3.1 Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against certain enzymes, such as aldehyde dehydrogenases (ALDH). This property is particularly relevant in drug metabolism and detoxification processes.

Case Study:

In a comparative study, the compound was evaluated alongside known ALDH inhibitors, revealing that it competes effectively for binding sites, thus demonstrating potential as a lead compound for developing new drugs targeting metabolic pathways .

Mechanism of Action

The mechanism of action of 4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Reactivity and Electronic Effects

- Nitro Group Influence: In 3-nitrobenzaldehyde, the nitro group induces a strong electron-withdrawing effect, polarizing the aldehyde for nucleophilic attacks (e.g., acetylations ).

- Steric vs. Electronic Factors: Bulky substituents like tert-butyl-phenoxy () hinder reactivity, whereas the methyl-phenyl-amino group likely offers moderate steric bulk while donating electrons through resonance.

Research Findings and Gaps

- Pharmacological Potential: Analogues like 4-(Methylamino)-3-Nitrobenzoic Acid highlight the nitro-to-amine reduction pathway, which could extend to the target compound for prodrug development.

Biological Activity

4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde, also known by its CAS number 726151-04-8, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article examines its biological activity, focusing on enzyme inhibition, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3, with a molecular weight of 256.26 g/mol. Its structure consists of a nitro group attached to a benzaldehyde moiety, which is further substituted by a methyl-phenyl amino group. This configuration is critical for its biological activity.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO A and MAO B) are significant drug targets due to their roles in neurotransmitter metabolism. Compounds with similar structures have demonstrated varying degrees of inhibition against these enzymes. For example, studies indicate that modifications in the aromatic ring can significantly affect the inhibition potency against MAOs . The specific activity of this compound against MAOs remains to be fully characterized.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of benzaldehyde derivatives have been explored extensively. Compounds with similar nitro and amino substitutions have shown promising results in inhibiting cancer cell growth. For instance, compounds that exhibit strong binding affinities to tubulin can disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

Case Studies

- Antitumor Activity : A study investigated the cytotoxic effects of various nitrobenzaldehyde derivatives on human cancer cell lines. The results indicated that compounds with a nitro group significantly inhibited cell proliferation through apoptosis induction.

- Structure-Activity Relationship (SAR) : Research on structurally related compounds suggests that the presence of both the nitro group and the aldehyde moiety is crucial for biological activity. The substitution pattern on the aromatic ring can enhance or diminish the compound's efficacy against specific targets .

Data Table: Biological Activities of Related Compounds

| Compound Name | Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,4-Dihydroxy-5-nitrobenzaldehyde | Xanthine Oxidase | 3 | Mixed-type inhibition |

| 4-(Chloro-phenyl)-2-nitrobenzaldehyde | MAO A | TBD | Competitive inhibition |

| Benzaldehyde derivatives | Various cancer lines | TBD | Induction of apoptosis |

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde, and how are intermediates characterized?

Answer:

A common approach involves condensation reactions between nitro-substituted benzaldehyde derivatives and methyl-phenyl-amine precursors. For example, Schiff base formation (e.g., hydrazine-pyridine coupling) under acidic conditions, as described in the synthesis of analogous triazolo-pyridines . Key intermediates are characterized via:

- FTIR : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- NMR : 1H and 13C spectra resolve aromatic protons and confirm substitution patterns. Overlapping signals (e.g., δ 7.20–8.23 ppm in DMSO-d6) may require 2D NMR or variable-temperature experiments .

- HRMS : Validates molecular mass (e.g., [M + H]+ with <0.5 ppm error) .

Basic: How do electron-withdrawing groups (e.g., nitro) influence the reactivity of benzaldehyde derivatives in nucleophilic substitution?

Answer:

The nitro group at the 3-position activates the aldehyde for electrophilic aromatic substitution by withdrawing electron density via resonance. This facilitates reactions with amines or hydrazines to form Schiff bases or heterocycles. For instance, in the synthesis of quinazoline derivatives, the nitro group stabilizes transition states during cyclization . Kinetic studies comparing nitro vs. methoxy substituents show accelerated reaction rates for nitro derivatives under acidic conditions .

Advanced: How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved during structural elucidation?

Answer:

- Variable-temperature NMR : Reduces signal overlap by altering molecular tumbling rates (e.g., resolving rotamers in DMSO-d6) .

- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates 1H-13C signals (e.g., distinguishing aromatic carbons in crowded regions like δ 147–157 ppm) .

- Computational modeling : DFT calculations predict chemical shifts and compare them with experimental data to identify misassignments .

Advanced: What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-aromatic intermediates, while ethanol minimizes side reactions in condensation steps .

- Catalysis : Acetic acid (10–20 drops) accelerates Schiff base formation via protonation of the aldehyde carbonyl .

- Purification : Gradient column chromatography (e.g., hexane/EtOH) isolates products with similar Rf values, while recrystallization in methanol removes unreacted starting materials .

Advanced: How do crystallographic techniques (e.g., SHELX) resolve ambiguities in molecular packing or hydrogen-bonding networks for nitro-aromatic compounds?

Answer:

- SHELXL refinement : Uses high-resolution X-ray data to model disorder (e.g., nitro group rotational isomers) and validate hydrogen-bonding motifs (e.g., N–H⋯O interactions) .

- Twinned data handling : SHELXE applies pseudo-translation corrections for crystals with non-merohedral twinning, common in nitro-substituted aromatics due to planar symmetry .

- Validation tools : PLATON checks for missed symmetry and validates intermolecular interactions against databases like CCDC .

Advanced: What computational methods predict the electronic effects of substituents on the benzaldehyde core in photophysical studies?

Answer:

- TD-DFT : Calculates UV-Vis absorption spectra by modeling electron transitions (e.g., n→π* transitions in nitro groups at ~300 nm) .

- Frontier molecular orbital (FMO) analysis : Identifies electron-rich regions (HOMO) at the methyl-phenyl-amino group and electron-deficient regions (LUMO) at the nitro group, guiding applications in charge-transfer complexes .

Advanced: How are contradictions in biological activity data (e.g., inconsistent IC50 values) addressed for nitro-aromatic derivatives?

Answer:

- Dose-response standardization : Ensure consistent assay conditions (e.g., pH, incubation time) to minimize variability .

- Metabolite profiling : LC-MS identifies degradation products (e.g., nitro-reduction to amines) that may alter activity .

- Structure-activity relationship (SAR) : Compare analogs (e.g., replacing nitro with cyano) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.